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Compound of Interest

Compound Name: 5-Chlorothieno[2,3-C]pyridine

Cat. No.: B1430129 Get Quote

The thieno[2,3-c]pyridine core is a bicyclic heteroaromatic system where a thiophene ring is

fused to a pyridine ring. As a structural isostere of quinolines and isoquinolines, this scaffold

has emerged as a "privileged structure" in medicinal chemistry and materials science.[1] Its

significance stems from its presence in a variety of biologically active compounds,

demonstrating a broad spectrum of therapeutic potential, including anticancer, kinase inhibitory,

anticoagulant, and antimicrobial effects.[2][3] The unique electronic properties conferred by the

fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring also make it an

attractive candidate for applications in materials chemistry, owing to its electrochemical and

photophysical characteristics.[2][4]

This guide offers a comprehensive overview for researchers and drug development

professionals, detailing the synthesis, physical and chemical properties, and reactivity of the

thieno[2,3-c]pyridine core, grounded in established experimental protocols and authoritative

data.

PART 1: Synthesis of the Thieno[2,3-c]pyridine Core
The construction of the thieno[2,3-c]pyridine skeleton can be broadly approached via two

strategic pathways: closing the pyridine ring onto a thiophene precursor or, alternatively,

forming the thiophene ring from a substituted pyridine.[4] The choice of method is often dictated

by the availability of starting materials and the desired substitution pattern on the final

molecule.
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Pomeranz-Fritsch Reaction and its Modifications
A classical and effective route to the thieno[2,3-c]pyridine core is the Pomeranz-Fritsch

reaction. This method generally involves the cyclization of a Schiff base, formed from the

condensation of a 2-thiophenecarboxaldehyde with an aminoacetaldehyde acetal, under acidic

conditions.[1][5] While early iterations of this synthesis suffered from very low yields,

modifications have significantly improved its efficiency.[1]

One notable improvement is the Hendrickson modification, which avoids the harsh conditions

of the classical approach. In this process, the intermediate imine is reacted with ethyl

chloroformate, followed by trimethyl phosphite, to form a stable carbamate-phosphonate

intermediate before the final cyclization step.[1] This multi-step, one-pot procedure provides

good yields, particularly for 2-halogenated analogues.[6]

Experimental Protocol: Synthesis of Thieno[2,3-c]pyridine via Hendrickson Modification[1]

Schiff Base Formation: A solution of 2-thiophenecarboxaldehyde (40 mmol) and

aminoacetaldehyde dimethyl acetal (40 mmol) in toluene (50 mL) is refluxed for 3 hours

using a Dean-Stark trap to remove water.

Intermediate Formation: After removing the toluene under reduced pressure, the resulting oil

is dissolved in anhydrous THF (30 mL). Ethyl chloroformate (40 mmol) is added dropwise at

-10 °C.

Cyclization Precursor: After 5 minutes of stirring, the cooling bath is removed, and trimethyl

phosphite (45 mmol) is added at room temperature. The solution is stirred for 20 hours.

Final Cyclization: The solvent is evaporated under reduced pressure to yield the carbamate-

phosphonate intermediate, which is then cyclized to the final product.

Metal-Free Denitrogenative Transformation
A modern and versatile approach involves a three-step, metal-free synthesis starting from

readily available 2-acetylthiophene.[2] This method leverages the chemistry of 1,2,3-triazoles to

construct the pyridine ring under mild conditions, overcoming the limitations of conventional

methods and allowing for greater product diversity.[4]
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The key steps involve:

A one-pot triazolation reaction to form a 1,2,3-triazole intermediate.

A modified Pomeranz-Fritsch reaction to create a fused thieno[2,3-c][1][2][7]triazolo[1,5-

a]pyridine system.

A final acid-mediated denitrogenative transformation, where the triazole ring is cleaved with

the loss of N₂, and a nucleophile is incorporated to yield a variety of 7-substituted thieno[2,3-

c]pyridine derivatives.[2]

This strategy is particularly powerful as it allows for the introduction of diverse functional groups

at the 7-position by simply changing the nucleophile (e.g., alcohols, carboxylic acids, nitriles) in

the final step.[2]

2-Thiophenecarboxaldehyde

Schiff Base Intermediate

 Condensation 

Aminoacetaldehyde
dimethyl acetal

Cyclization
(e.g., Pomeranz-Fritsch)

 Acid Catalyst Thieno[2,3-c]pyridine Core

Click to download full resolution via product page

Caption: Generalized synthetic workflow for the thieno[2,3-c]pyridine core.

PART 2: Physical and Spectroscopic Properties
The unsubstituted thieno[2,3-c]pyridine is typically a solid at room temperature.[8] Its solubility

profile is characteristic of many aromatic heterocycles: generally low solubility in water but

soluble in common organic solvents like ethanol, chloroform, and DMSO.[8]

Physical Properties
The fundamental physical characteristics of the parent thieno[2,3-c]pyridine core are

summarized below.
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Property Value Source

Molecular Formula C₇H₅NS [7]

Molecular Weight 135.19 g/mol [7]

Appearance
Crystalline solid, yellow to light

tan
[8]

Melting Point
52-54 °C (for 2-methyl

derivative)
[1]

CAS Number 272-12-8 [7]

Solubility

Low in water; Soluble in

organic solvents (DMSO,

Chloroform)

[8]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of synthesized derivatives.

Below are typical data for substituted thieno[2,3-c]pyridines.
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Spectroscopy Characteristic Data Source

¹H-NMR

δ (ppm): ~7.3-7.5 (thiophene

H), ~7.7-8.5 (pyridine H), ~9.0

(pyridine H adjacent to N). For

2-methyl derivative: δ 7.30 (s,

1H, 3-H), 7.73 (d, J=5.3 Hz,

1H, 4-H), 8.40 (d, J=5.3 Hz,

1H, 5-H), 8.97 (s, 1H, 7-H).

[1]

¹³C-NMR

Aromatic signals typically

appear in the δ 115-155 ppm

range.

[9]

IR (cm⁻¹)

Aromatic C-H stretching

(~3000-3100), C=C and C=N

stretching (1500-1600). For 2-

methyl derivative: 1577, 848

cm⁻¹.

[1]

Mass Spec (MS)

Molecular ion peak [M+]

corresponding to the

calculated mass. For the

parent core, m/z = 135. For 2-

methyl derivative, [MH+] = 150.

[1][7]

HRMS

High-resolution mass

spectrometry provides exact

mass, confirming elemental

composition.

[9]

PART 3: Chemical Properties and Reactivity
The reactivity of the thieno[2,3-c]pyridine core is governed by the interplay between the

electron-rich thiophene ring and the electron-deficient pyridine ring. This duality dictates the

regioselectivity of chemical transformations.

Electrophilic Aromatic Substitution
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Similar to related fused systems like benzo[b]thiophene and other thienopyridine isomers,

electrophilic attack on the unsubstituted thieno[2,3-c]pyridine core occurs preferentially at the

C-3 position.[1] The thiophene ring is more activated towards electrophiles than the pyridine

ring, and the C-3 position is electronically favored over the C-2 position. This regioselectivity is

a critical consideration for synthetic planning.

This makes the synthesis of C-2 substituted isomers via direct electrophilic substitution

challenging, highlighting the importance of synthetic strategies that build the core with the

desired substituent already in place.[1]

Reactivity Profile

Electrophilic Attack
(e.g., Nitration, Halogenation)

  C-3 Position

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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